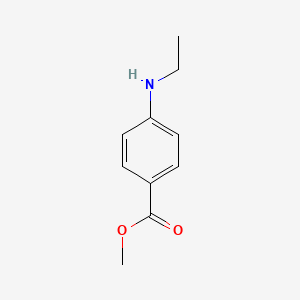
Methyl 4-ethylaminobenzoate
Übersicht
Beschreibung
“Methyl 4-aminobenzoate” or “Methyl p-aminobenzoate” is an organic compound with the molecular formula H2NC6H4CO2CH3 . It is used in the synthesis of guanidine alkaloids .
Molecular Structure Analysis
The molecular structure of Methyl 4-ethylaminobenzoate is characterized by the presence of an amine group (NH2) and a carboxylate ester (CO2CH3) on a benzene ring . The exact structural analysis was not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Methyl 4-ethylaminobenzoate and its derivatives demonstrate significant potential in antiparasitic applications. A study by Rogers et al. (1964) found that 2-substituted PABAs, particularly those containing alkoxy, alkylthio, and alkylamino groups, exhibit notable anti-coccidial activity. Among these compounds, 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives were particularly potent (Rogers et al., 1964).
Anticancer Properties
Research into the anticancer properties of methyl 4-ethylaminobenzoate derivatives has shown promising results. Ravinaik et al. (2021) designed and synthesized a series of benzamides starting from 2-(4-methylphenyl)acetic acid, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
The compound has been investigated for its potential use in HIV treatment. De Martino et al. (2005) studied a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from methyl 4-ethylaminobenzoate. These compounds showed promising activity against HIV-1 WT in cell-based assays, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).
Synthesis of Heterocyclic Compounds
Methyl 4-ethylaminobenzoate is used in the synthesis of various heterocyclic compounds. Kumar et al. (2022) described the synthesis of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. These compounds were evaluated for antioxidant activity and corrosion inhibition (Kumar et al., 2022).
Corrosion Inhibition
The compound's derivatives have been studied for their use in corrosion inhibition. Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a derivative of methyl 4-ethylaminobenzoate, as a corrosion inhibitor in deaerated acid media, showing promising results (Cruz et al., 2004).
Cosmetic and Food Preservative
Methyl 4-hydroxybenzoate, a related compound, is used as an anti-microbial agent in cosmetics and as a food preservative. Sharfalddin et al. (2020) studied its crystal structure and antimicrobial activity, highlighting its importance in pharmaceutical and food industries (Sharfalddin et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Methyl 4-ethylaminobenzoate were not found in the search results, related compounds like 2-Naphthol have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have shown a wide spectrum of biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, Methyl 4-ethylaminobenzoate could potentially be used in similar applications.
Eigenschaften
IUPAC Name |
methyl 4-(ethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGFOGJMSRYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethylaminobenzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

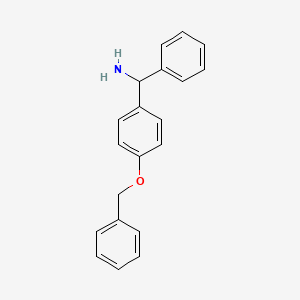

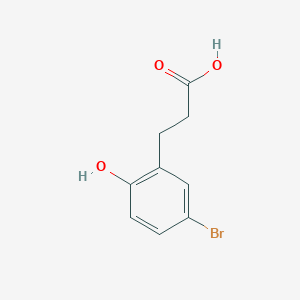
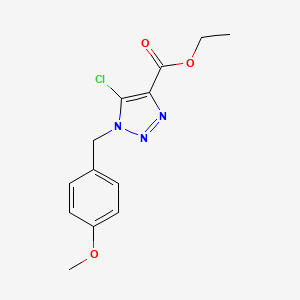
![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)




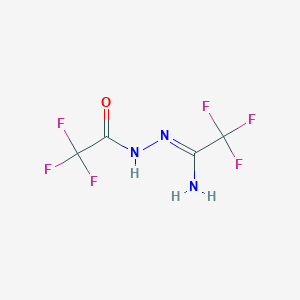
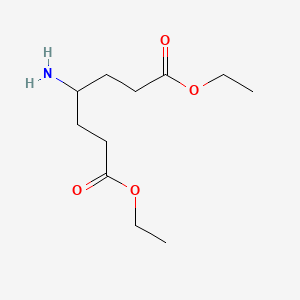

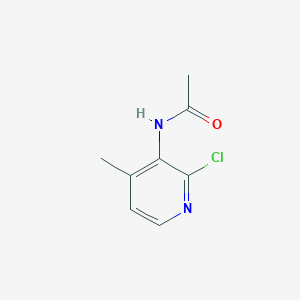
![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)